1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one
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Description
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a useful research compound. Its molecular formula is C18H20FN3OS and its molecular weight is 345.44. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Research on compounds with similar structural motifs, such as pyrazole and fluorophenyl groups, has demonstrated significant antimicrobial and antifungal activities. For example, the synthesis and evaluation of Schiff bases using related compounds have shown excellent activity against various microbes, highlighting their potential as antimicrobial agents (Puthran et al., 2019). Similarly, novel heterocyclic compounds have been designed for opto-electronic applications due to their unique emissive properties, indicating a cross-disciplinary application that extends beyond biomedical uses (Ramkumar & Kannan, 2015).
Opto-Electronic Applications
The development of novel heterocyclic compounds, such as those containing pyrazolyl groups, for opto-electronic applications illustrates the diverse utility of these molecules. Their ability to emit blue and green light when excited makes them candidates for use in electronic displays and lighting technology (Ramkumar & Kannan, 2015).
Anticancer Activity
Compounds bearing structural similarities to the query chemical have been explored for their anticancer activities. For instance, fluoro-substituted benzo[b]pyran derivatives have shown activity against lung cancer, indicating the potential of these compounds in therapeutic applications (Hammam et al., 2005).
Molecular Docking and Structural Analysis
The application of molecular docking and structural analysis techniques to compounds with pyrazoline and fluorophenyl groups provides insights into their potential biological activities and interactions with biological targets. These studies are crucial for the development of new therapeutic agents, as they help identify compounds with high specificity and efficacy against various diseases (Mary et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c19-13-2-6-17(7-3-13)24-12-18(23)22-14-4-5-15(22)11-16(10-14)21-9-1-8-20-21/h1-3,6-9,14-16H,4-5,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWNMJJJDKWGFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)N4C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one |
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